molecular formula C12H16FNO3 B2690322 Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate CAS No. 1292211-10-9

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate

Cat. No. B2690322
Key on ui cas rn: 1292211-10-9
M. Wt: 241.262
InChI Key: XBCSBHFBCUXUIW-UHFFFAOYSA-N
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Patent
US08497270B2

Procedure details

A solution of tert-butyl 2-(benzyloxy)-4-fluorobenzylcarbamate (Example 14; 9 mmol) in EtOH (80 ml) and ethyl acetate (240 ml) was treated with 1 atm of hydrogen at 25° C. over 10% Pd/C (0.4 gr) for 24 hours. The catalyst was removed by filtration through celite, washed with EtOH and the filtrate was concentrated to afford the title compound (2.2 g) as a yellow solid.
Name
tert-butyl 2-(benzyloxy)-4-fluorobenzylcarbamate
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:10]=1[CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])C1C=CC=CC=1.[H][H]>CCO.C(OCC)(=O)C.[Pd]>[F:24][C:22]1[CH:21]=[CH:20][C:10]([CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[C:9]([OH:8])[CH:23]=1

Inputs

Step One
Name
tert-butyl 2-(benzyloxy)-4-fluorobenzylcarbamate
Quantity
9 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(CNC(OC(C)(C)C)=O)C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(CNC(OC(C)(C)C)=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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